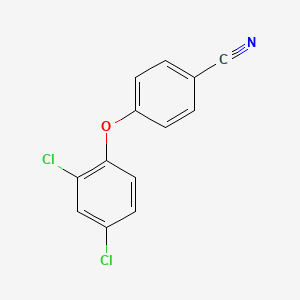

4-(2,4-Dichlorophenoxy)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,4-Dichlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7Cl2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,4-dichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)benzonitrile typically involves the reaction of 2,4-dichlorophenol with 4-cyanophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dichlorophenoxy)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitrile group.

Oxidation: It can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted benzonitriles.

Oxidation: Oxidized derivatives of this compound.

Reduction: 4-(2,4-Dichlorophenoxy)benzylamine.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dichlorophenoxy)benzonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Wirkmechanismus

The mechanism of action of 4-(2,4-Dichlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dichlorobenzonitrile

- 4-(2,4-Dichlorophenoxy)butyronitrile

- 2,4-Dichlorophenoxyacetic acid

Uniqueness

4-(2,4-Dichlorophenoxy)benzonitrile is unique due to its specific substitution pattern and the presence of both nitrile and dichlorophenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Biologische Aktivität

4-(2,4-Dichlorophenoxy)benzonitrile, commonly known as a systemic herbicide, is primarily used for the control of broadleaf weeds. This compound has garnered attention not only for its herbicidal properties but also for its biochemical interactions and potential effects on various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and implications for both plant and animal systems.

Target of Action

this compound selectively targets broadleaf weeds through the inhibition of growth at the tips of stems and roots. The compound’s active metabolite, 2,4-D, disrupts normal plant growth by inducing uncontrolled cell division and growth, leading to the death of targeted plants.

Biochemical Pathways

The compound interacts with critical enzymes involved in plant metabolism. Notably, it has been shown to inhibit cytochrome P450 enzymes, which are essential for the metabolism of various xenobiotics. This inhibition results in the accumulation of unmetabolized compounds within plant cells, leading to detrimental effects on growth and development.

Cellular Effects

Impact on Cellular Processes

Research indicates that this compound influences several cellular signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Modulation of this pathway affects gene expression related to oxidative stress and apoptosis.

Oxidative Stress

In studies involving aquatic organisms such as goldfish (Carassius auratus), exposure to related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) revealed alterations in oxidative stress markers. Elevated levels of glutathione were observed in muscle tissues following exposure to specific concentrations, suggesting a response to oxidative stress induced by these herbicides .

Pharmacokinetics

Solubility and Stability

this compound is characterized by high water solubility, which affects its efficacy and stability in various environmental conditions. This solubility facilitates its uptake by plants but also raises concerns regarding its persistence in aquatic environments and potential bioaccumulation.

Study on Fish Exposure

A significant study assessed the effects of 2,4-D exposure on goldfish over a period of 96 hours. The findings indicated that while some metabolic indices were affected, overall muscle function remained largely unchanged at environmentally relevant concentrations. This suggests a level of resilience in aquatic organisms against short-term exposure to herbicides .

Herbicide Efficacy Trials

Field trials have demonstrated that this compound effectively controls a range of broadleaf weeds in agricultural settings. The compound's ability to inhibit growth at critical developmental stages has been documented extensively in agricultural research literature.

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIAUSRLITERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363428 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24789-52-4 |

Source

|

| Record name | 4-(2,4-dichlorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.